

natural occurrence of (S,R)-lysinoalanine in biological systems

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Compound of Interest

Compound Name: (S,R)-Lysinoalanine

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An In-depth Technical Guide on the Natural Occurrence of **(S,R)-Lysinoalanine** in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed as a post-translational modification, creating covalent cross-links within and between proteins. While extensively studied as a food processing contaminant, LAL also forms endogenously in biological systems, particularly in long-lived proteins. Its presence is associated with aging and potential pathological conditions. This technical guide provides a comprehensive overview of the natural occurrence of the (S,R)- and other stereoisomers of lysinoalanine, focusing on its formation, analytical detection in biological matrices, and known physiological effects at the cellular and molecular level. This document is intended to serve as a resource for researchers in biochemistry, drug development, and toxicology investigating the implications of this protein modification in health and disease.

Introduction

Lysinoalanine [N ϵ -(DL-2-amino-2-carboxyethyl)-L-lysine] is a cross-linking amino acid that is not a primary product of ribosomal protein synthesis. It is formed through the reaction of the ϵ -amino group of a lysine residue with a dehydroalanine (DHA) residue. The DHA intermediate is itself generated from the β -elimination of precursor amino acids such as cysteine, serine, or

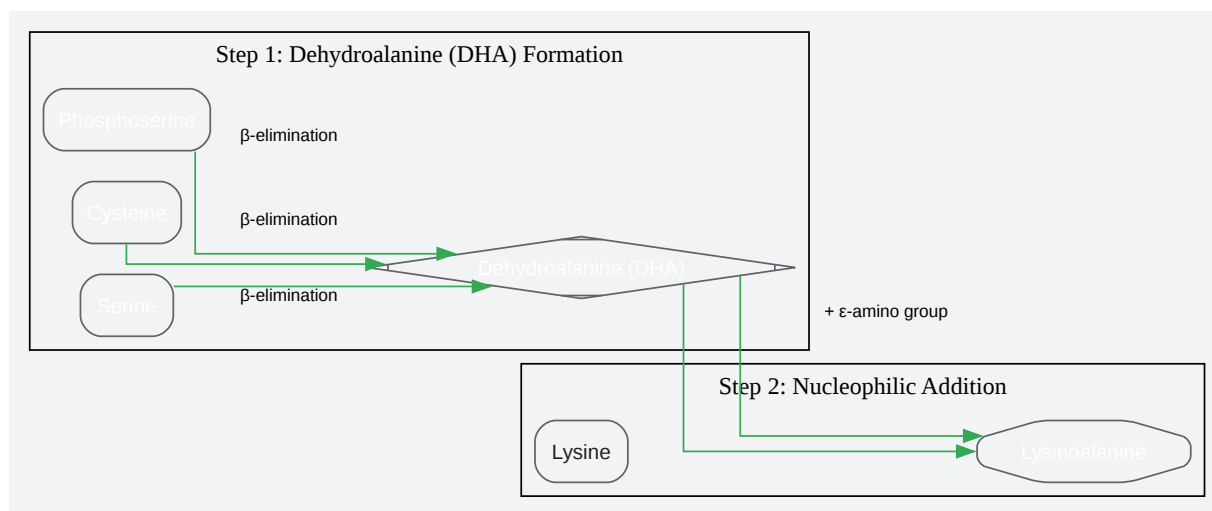
their phosphorylated or glycosylated forms. While initially identified in food proteins subjected to heat and alkaline treatments, there is growing evidence of its endogenous formation in various biological tissues. The formation of LAL can impact protein structure and function, potentially affecting protein digestibility and enzymatic activity. Its presence in long-lived proteins, such as those in the eye lens and extracellular matrix, suggests a role in the aging process and age-related pathologies. This guide focuses on the natural, in vivo occurrence of LAL, its stereochemistry, methods for its detection and quantification, and its biological implications.

Formation of (S,R)-Lysinoalanine in Biological Systems

The formation of lysinoalanine in vivo follows the same fundamental two-step chemical reaction observed in food processing.

- **Step 1: Formation of Dehydroalanine (DHA):** This reactive intermediate is formed via a β -elimination reaction from serine, cysteine, or their modified forms (e.g., O-phosphoserine, O-glycosylserine, or cystine). This reaction can be catalyzed by alkaline conditions but can also occur under physiological conditions, particularly over long time scales in long-lived proteins.
- **Step 2: Nucleophilic Addition of Lysine:** The ϵ -amino group of a lysine residue performs a nucleophilic attack on the double bond of the dehydroalanine intermediate, forming the lysinoalanine cross-link.

The stereochemistry of the resulting lysinoalanine depends on the configuration of the precursor amino acids and the direction of the nucleophilic attack. Since the lysine residue is typically in the L-configuration, the resulting LAL can exist as two diastereomers: $N\epsilon$ -(L-2-amino-2-carboxyethyl)-L-lysine (L,L-lysinoalanine) and $N\epsilon$ -(D-2-amino-2-carboxyethyl)-L-lysine (D,L-lysinoalanine). The (S,R) designation in the prompt refers to the stereochemistry at the two chiral centers.



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Caption: Formation pathway of Lysinoalanine (LAL).

Quantitative Data on Lysinoalanine in Biological Tissues

A significant challenge in the study of endogenous LAL is the lack of comprehensive quantitative data across different biological systems. The existing literature primarily consists of qualitative or semi-quantitative reports of its presence. Consolidated data on the precise concentrations of (S,R)-LAL or other stereoisomers in various tissues under normal, aging, or diseased states is sparse. The table below summarizes the available information on tissues where LAL has been detected.

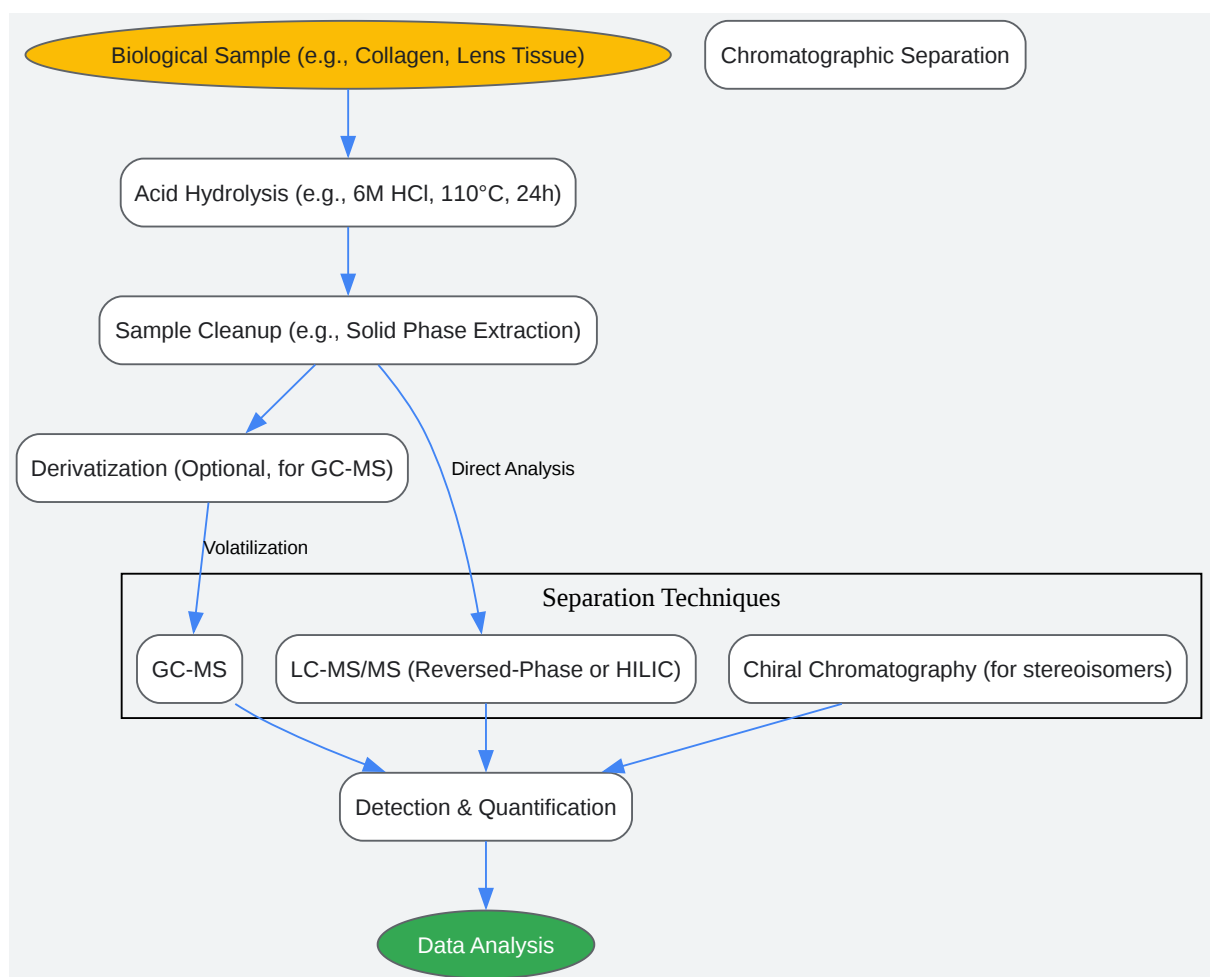
Biological Matrix	Species	Condition	Method of Detection	Quantitative Data	Reference(s)
Calcified Tissues (Bone, Dentin)	Human, Bovine, Chicken, Guinea Pig	Normal	Not specified in abstract	Detected, but not quantified	
Collagen	Various	Normal, Aging	Not specified in abstract	Present as a cross-link	
Elastin	Various	Normal, Aging	Not specified in abstract	Mentioned as a lysine-derived cross-link	
Eye Lens (Cataractous)	Human	Cataract	Amino Acid Analysis	Detected, but not quantified	
Aorta	Human	Aging	Not specified in abstract	Detected, but not quantified	

Note: The lack of specific quantitative values in the literature highlights a critical gap in the understanding of the physiological and pathological relevance of endogenous LAL.

Experimental Protocols for (S,R)-Lysinoalanine Analysis

The analysis of LAL in biological matrices is challenging due to its cross-linked nature within proteins and the need to distinguish it from other amino acids. The general workflow involves protein hydrolysis, followed by chromatographic separation and detection. Stereochemical analysis requires specialized chiral separation techniques.

General Workflow



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Caption: General workflow for Lys

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